![molecular formula C27H22N5O6P B2458929 N-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1-diphenylphosphorylethyl]benzamide CAS No. 302928-45-6](/img/structure/B2458929.png)

N-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1-diphenylphosphorylethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

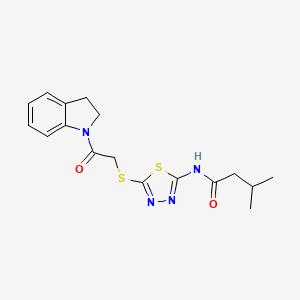

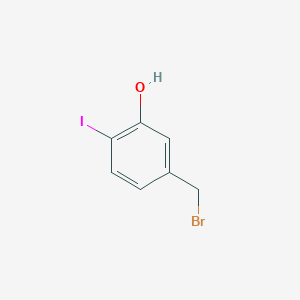

“N-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1-diphenylphosphorylethyl]benzamide” is a chemical compound with CAS No. 302928-45-6 . It contains a total of 64 bonds, including 42 non-H bonds, 31 multiple bonds, 10 rotatable bonds, 7 double bonds, 24 aromatic bonds, 4 six-membered rings, 1 secondary amide (aromatic), 2 nitro groups (aromatic), 1 hydrazone, and 1 phosphorane (thio-) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates have been synthesized by the reaction of dialkyl (2Z)-2-hydroxybut-2-enedioates with 2,4-dinitrophenylhydrazine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of aromatic rings, a hydrazone group, and a phosphorane group contribute to its unique chemical properties .Aplicaciones Científicas De Investigación

- Application : Researchers have developed a highly selective detection method using NH2-MIL-125 (Ti) , a metal-organic framework. The fluorescence intensity ratio (I₀/I) and emission peak shift (Δλ) of NH2-MIL-125 (Ti) change significantly in the presence of 2,4-DNP. This dual-parameter sensing technology allows for precise detection even at low concentrations .

- Application : This method enables the determination of carbonyl compounds, including 2,4-DNP, in auto exhaust .

Selective Detection of 2,4-Dinitrophenol (2,4-DNP)

Chromatographic Determination of Carbonyl Compounds

Near-Infrared Fluorescent Probe for Hydrogen Sulfide (H₂S) Detection

Mecanismo De Acción

Target of Action

It’s known that 2,4-dinitrophenol, a component of this compound, has been studied extensively and is known to interact with the mitochondria .

Mode of Action

It’s known that 2,4-dinitrophenol, a component of this compound, can effectively collapse the proton gradient in mitochondria

Biochemical Pathways

It’s known that 2,4-dinitrophenol, a component of this compound, affects the electron transport chain in mitochondria

Propiedades

IUPAC Name |

N-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1-diphenylphosphorylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N5O6P/c33-27(20-10-4-1-5-11-20)29-26(19-28-30-24-17-16-21(31(34)35)18-25(24)32(36)37)39(38,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26,30H,(H,29,33)/b28-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAHGVYUVAPRBV-TURZUDJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC(/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N5O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1-diphenylphosphorylethyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2458847.png)

![(2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2458848.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2458853.png)

![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide](/img/structure/B2458859.png)

![N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2458860.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2458862.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2458866.png)